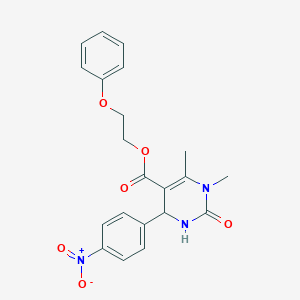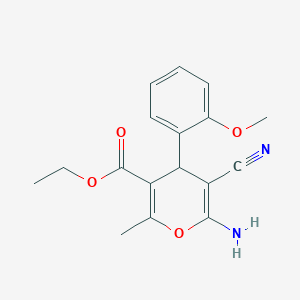![molecular formula C23H21N5O4S B11693763 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11693763.png)
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(3,4-ジメトキシフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-フラン-2-イルメチリデン]アセトヒドラジドは、トリアゾール誘導体のクラスに属する複雑な有機化合物です。この化合物は、トリアゾール環、スルファニル基、フラン-2-イルメチリデン部分を含むユニークな構造で特徴付けられます。その潜在的な生物学的および化学的特性から、さまざまな科学研究分野で注目を集めています。
準備方法
合成ルートと反応条件
2-{[5-(3,4-ジメトキシフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-フラン-2-イルメチリデン]アセトヒドラジドの合成は、通常、複数の手順を伴います。一般的な合成ルートには、次の手順が含まれます。
トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と適切なアルデヒドまたはケトンを含む環化反応によって合成されます。
スルファニル基の導入: スルファニル基は、求核置換反応によって導入されます。この反応では、チオール基がトリアゾール環上の適切な脱離基と反応します。
フラン-2-イルメチリデンとの縮合: 最後の手順では、トリアゾール-スルファニル中間体を、酸性または塩基性条件下でフラン-2-イルメチリデンアセトヒドラジドと縮合させて、目的の化合物を形成します。
工業生産方法
この化合物の工業生産方法は、専門的な性質と商業的な需要が限られているため、十分に文書化されていません。有機合成の一般的な原則、例えばバッチ処理や自動反応器の使用は、生産のスケールアップに適用できます。
化学反応の分析
反応の種類
2-{[5-(3,4-ジメトキシフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-フラン-2-イルメチリデン]アセトヒドラジドは、次のようなさまざまな化学反応を受けることができます。
酸化: スルファニル基は酸化されてスルホキシドまたはスルホンを形成することができます。
還元: トリアゾール環は、特定の条件下で還元されてジヒドロトリアゾールを生成することができます。
置換: フェニル環のメトキシ基は、求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素 (H₂O₂) や m-クロロ過安息香酸 (m-CPBA) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用できます。
主な生成物
酸化: スルホキシドとスルホン。
還元: ジヒドロトリアゾール。
置換: 置換されたフェニル誘導体。
科学研究の応用
2-{[5-(3,4-ジメトキシフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-フラン-2-イルメチリデン]アセトヒドラジドは、さまざまな科学研究の応用で検討されてきました。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤および抗真菌剤としての可能性について調査されています。
医学: その潜在的な抗癌特性と生体標的に作用する能力について研究されています。
科学的研究の応用
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-furan-2-ylmethylidene]acetohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential anticancer properties and ability to interact with biological targets.
作用機序
2-{[5-(3,4-ジメトキシフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-フラン-2-イルメチリデン]アセトヒドラジドの作用機序は、まだ完全に解明されていません。この化合物は、次の経路を通じてその効果を発揮すると考えられています。
分子標的: この化合物は、細胞プロセスに関与する酵素や受容体と相互作用する可能性があります。
経路: 細胞増殖、アポトーシス、または免疫応答に関連するシグナル伝達経路を調節する可能性があります。
類似化合物の比較
類似化合物
- N'-[(E)-(2,5-ジメトキシフェニル)メチリデン]-2-{[4-フェニル-5-(3,4,5-トリメトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジド .
- 2-{[5-(4-クロロフェニル)-4-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2,4-ジメトキシフェニル)メチリデン]アセトヒドラジド .
- **2-{[4,5-ビス(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2,5-ジメトキシフェニル)メチリデン]アセトヒドラジド .
独自性
2-{[5-(3,4-ジメトキシフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-フラン-2-イルメチリデン]アセトヒドラジドの独自性は、その官能基の特定の組み合わせにあります。この組み合わせにより、アナログと比較して、異なる生物学的活性と化学反応性をもたらす可能性があります。
類似化合物との比較
Similar Compounds
- **N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide .
- **2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide .
- **2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide .
Uniqueness
The uniqueness of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-furan-2-ylmethylidene]acetohydrazide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C23H21N5O4S |
|---|---|
分子量 |
463.5 g/mol |
IUPAC名 |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C23H21N5O4S/c1-30-19-11-10-16(13-20(19)31-2)22-26-27-23(28(22)17-7-4-3-5-8-17)33-15-21(29)25-24-14-18-9-6-12-32-18/h3-14H,15H2,1-2H3,(H,25,29)/b24-14+ |
InChIキー |
GYEJOUDQDFRYCV-ZVHZXABRSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CO4)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CO4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,2-Dichloro-1-methylcyclopropyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11693683.png)
![N-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-YL]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B11693689.png)



![N'-[(E)-cyclohex-3-en-1-ylmethylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide](/img/structure/B11693719.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B11693722.png)
![methyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B11693731.png)
![Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11693736.png)
![5-nitro-2-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11693737.png)
![methyl 4-{(2Z)-2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B11693739.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11693747.png)
![4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzamide](/img/structure/B11693755.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11693762.png)
